molecular formula C20H21F3N2O4S B11145087 Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate

Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate

Cat. No.: B11145087
M. Wt: 442.5 g/mol
InChI Key: XYQJTUFPQIDJEA-UHFFFAOYSA-N
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Description

Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium catalysts and organoboron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process would also need to ensure the purity and consistency of the final product, which may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group will produce the corresponding alcohol.

Scientific Research Applications

Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of pharmaceuticals and materials with specific desired characteristics.

Properties

Molecular Formula

C20H21F3N2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 1-[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C20H21F3N2O4S/c1-3-28-19(27)14-8-10-25(11-9-14)18(26)16-12(2)24-17(30-16)13-4-6-15(7-5-13)29-20(21,22)23/h4-7,14H,3,8-11H2,1-2H3

InChI Key

XYQJTUFPQIDJEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CC=C(C=C3)OC(F)(F)F)C

Origin of Product

United States

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